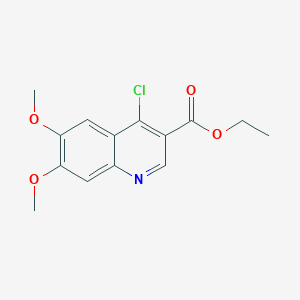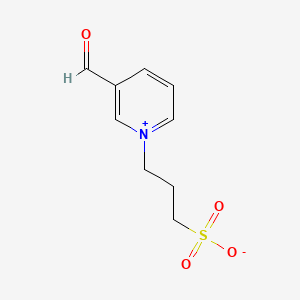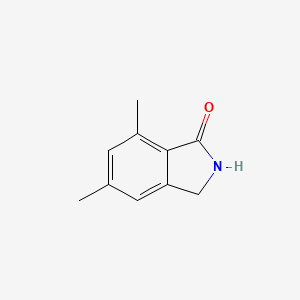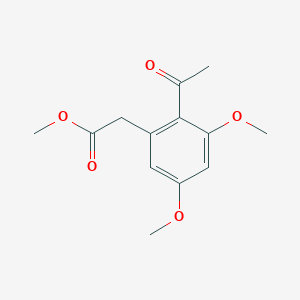
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
概要
説明
“Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is a chemical compound with the molecular formula C14H14ClNO41. It has a molecular weight of 295.721. The compound is solid in physical form1.
Synthesis Analysis
The synthesis of “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds can be synthesized through various chemical reactions involving specific reagents and conditions2.Molecular Structure Analysis
The InChI code for “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is 1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H31. This code represents the molecular structure of the compound.
Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” are not detailed in the search results.Physical And Chemical Properties Analysis
“Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” is a solid compound1. It should be stored in an inert atmosphere at 2-8°C1. The purity of the compound is 98%1.科学的研究の応用
Synthesis and Chemical Properties
Synthetic Routes and Intermediates
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is utilized in the synthesis of various chemical compounds. For example, it serves as a key intermediate in the one-pot synthesis of 3-aminoquinolines, leading to the preparation of compounds like 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile and 4-anilino-benzo[b][1,8]-naphthyridine-3-carbonitrile (Wang et al., 2004).
Synthesis Methods
The compound has been synthesized using various methods. One notable method involves microwave-assisted synthesis catalyzed by aluminum metal, offering a high product yield and confirming the structure through NMR spectrometry (Song Bao-an, 2012). Another approach includes a process yielding Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate with advantages such as fewer steps and suitability for industrial production (Chen Jian-xi, 2014).
Potential Applications in Drug Synthesis and Research
Antibacterial Properties
Some derivatives of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, such as ethyl-2-chloroquinoline-3-carboxylates, have demonstrated moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Cytotoxicity and Antitumor Screening
The compound has been utilized in the synthesis of novel annulated dihydroisoquinoline heterocycles. These have undergone cytotoxic assay for in vitro antitumor screening against various cancer cell lines, showing promise for potential application in cancer research (Saleh et al., 2020).
Chemical Structure and Analysis
- NMR Studies: The compound and its derivatives have been studied using NMR spectroscopy, which provides insights into their chemical structure and properties. For instance, the NMR spectra of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives were recorded, aiding in understandingthe chemical shifts and coupling constants relevant to these compounds (Podányi et al., 1996).
Applications in Organic Synthesis
Synthesis of Diverse Chemical Structures
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is instrumental in synthesizing a variety of chemical structures. For instance, it has been used in the preparation of benzo[b]naphthyridine-3-carbonitriles and other complex molecules, demonstrating its versatility in organic synthesis (Wang et al., 2004).
Facilitating Chemical Reactions
The compound's ability to participate in various chemical reactions, such as ether synthesis and ester hydrolysis, has been documented. This property makes it a valuable tool in the field of medicinal chemistry and drug development (Li et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H302, H315, H319, and H3351. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P3521.
将来の方向性
The future directions for “Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate” are not specified in the search results.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, it is recommended to refer to specific scientific literature and resources.
特性
IUPAC Name |
ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMAYXKXKGXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438683 | |
| Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | |
CAS RN |
26893-14-1 | |
| Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)









